

2-Bromoaniline: A Versatile Intermediate in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromoaniline

Cat. No.: B046623

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Bromoaniline stands as a crucial and versatile building block in the field of organic synthesis, serving as a pivotal intermediate in the construction of a wide array of complex organic molecules. Its unique combination of a nucleophilic amino group and a reactive bromine-substituted aromatic ring allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving **2-bromoaniline**, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of important heterocyclic scaffolds such as benzothiazoles and quinazolines. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.^{[1][2][3]}

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aniline ring makes **2-bromoaniline** an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

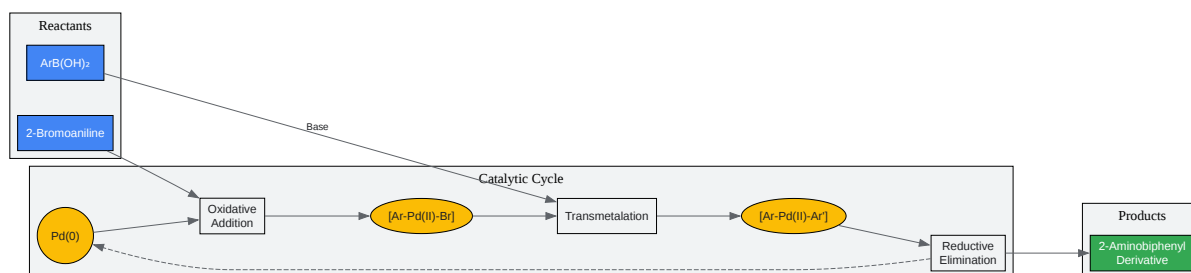
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.^{[4][5]} **2-Bromoaniline** can be efficiently coupled with a variety of arylboronic acids to yield 2-aminobiphenyl derivatives.

A mixture of **2-bromoaniline** (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol), triphenylphosphine (PPh_3 , 0.08 mmol), and potassium carbonate (K_2CO_3 , 2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4'-methylbiphenyl.

Table 1: Suzuki-Miyaura Coupling of **2-Bromoaniline** with Various Arylboronic Acids

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	2-Aminobiphenyl	92
2	4-Methoxyphenylboronic acid	2-Amino-4'-methoxybiphenyl	88
3	4-Chlorophenylboronic acid	2-Amino-4'-chlorobiphenyl	95
4	3-Fluorophenylboronic acid	2-Amino-3'-fluorobiphenyl	85
5	2-Thiopheneboronic acid	2-(Thiophen-2-yl)aniline	78

Yields are representative and may vary based on specific reaction conditions and purification methods.



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Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

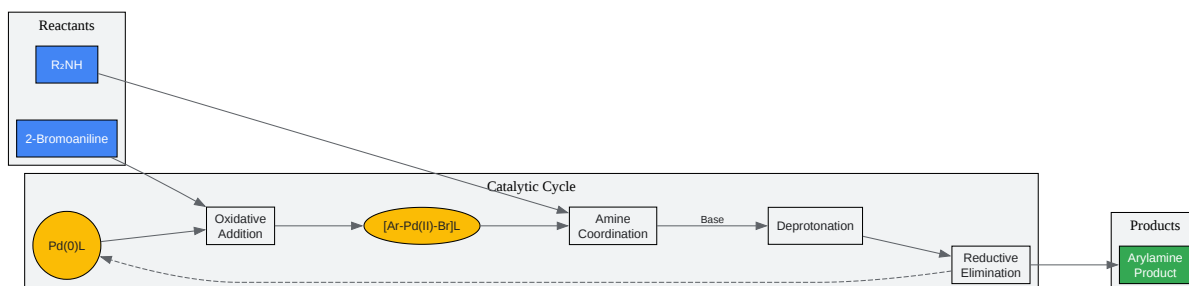
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing the synthesis of a wide range of arylamines.[6][7] **2-Bromoaniline** can serve as the aryl halide component to be coupled with various primary and secondary amines.

In a glovebox, a Schlenk tube is charged with **2-bromoaniline** (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol). Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is then removed from the glovebox and heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the N-phenyl-2-aminobenzene product.

Table 2: Buchwald-Hartwig Amination of **2-Bromoaniline** with Various Amines

Entry	Amine	Product	Yield (%)
1	Morpholine	4-(2-Aminophenyl)morpholine	95
2	Aniline	N-(2-Aminophenyl)aniline	85
3	Benzylamine	N-Benzyl-2-aminobenzene	88
4	Indole	1-(2-Aminophenyl)indole	75
5	n-Hexylamine	N-(n-Hexyl)-2-aminobenzene	92

Yields are representative and may vary based on specific reaction conditions and purification methods.



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Buchwald-Hartwig Amination Workflow

Synthesis of Heterocyclic Compounds

2-Bromoaniline is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are of great interest in medicinal chemistry.

Synthesis of Benzothiazoles

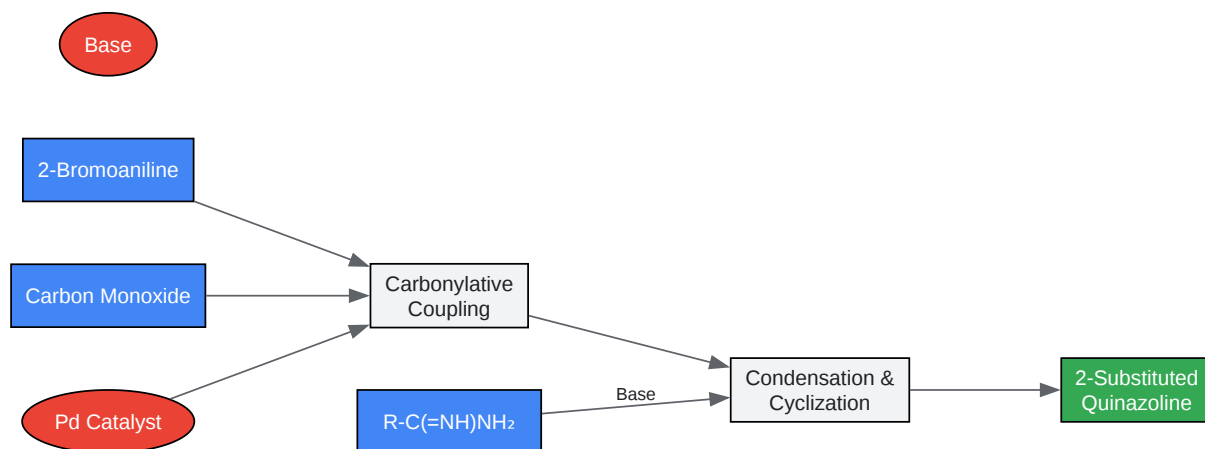
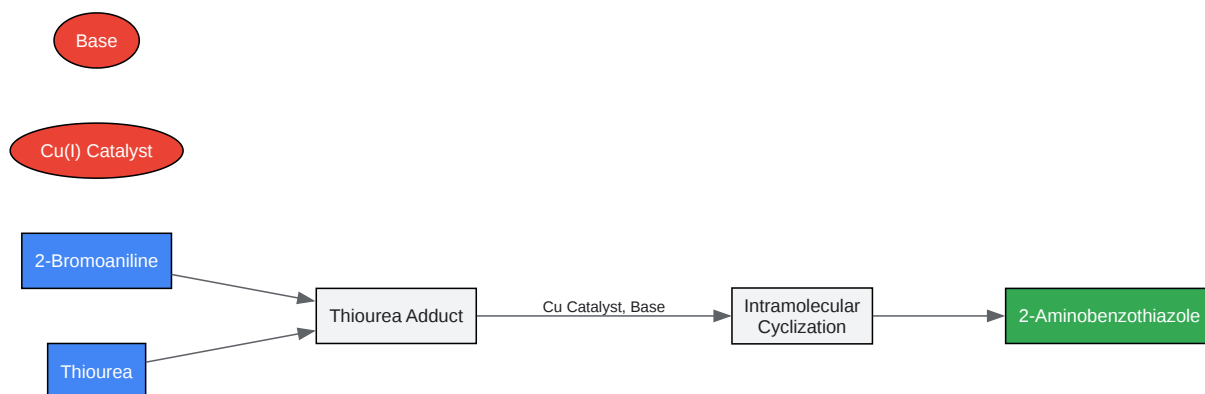
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. A common route to 2-aminobenzothiazoles involves the reaction of 2-haloanilines with a sulfur source.^[8]

To a sealed tube are added **2-bromoaniline** (1.0 mmol), thiourea (1.2 mmol), copper(I) oxide (Cu_2O , 0.1 mmol), and potassium carbonate (K_2CO_3 , 2.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL). The tube is sealed, and the mixture is heated to 120 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-aminobenzothiazole.

Table 3: Synthesis of Substituted 2-Aminobenzothiazoles from 2-Haloanilines

Entry	2-Haloaniline	Sulfur Source	Product	Yield (%)
1	2-Bromoaniline	Thiourea	2-Aminobenzothiazole	85
2	2-Iodoaniline	Potassium Thiocyanate	2-Aminobenzothiazole	93
3	2-Bromo-4-methylaniline	Thiourea	2-Amino-6-methylbenzothiazole	82
4	2-Bromo-4-fluoroaniline	Thiourea	2-Amino-6-fluorobenzothiazole	88

Yields are representative and may vary based on specific reaction conditions and purification methods.



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